Morphiceptin hydrochloride

Overview

Description

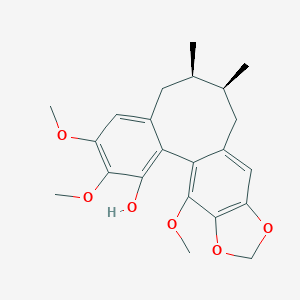

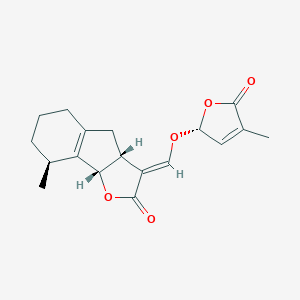

Morphiceptin hydrochloride is a tetrapeptide with the molecular formula C28H35N5O5 . It is the amide of a fragment of the milk protein β-casein . Morphiceptin is an agonist for morphine α-receptors with high specificity .

Synthesis Analysis

The synthesis of Morphiceptin involves the replacement of the central proline residue of this natural analgesic drug with a subunit of (1S,2R,3S,4S,5R)-2-amino-3,4,5-trihydroxycyclopentane-1-carboxylic acid . This replacement results in a peptidomimetic of morphiceptin .Molecular Structure Analysis

Morphiceptin has an affinity for delta, kappa, and mu-opioid receptors . The molecular docking calculations on the target receptor support a favorable role of the hydroxy substituents of the non-natural β-amino acid incorporated into the peptidomimetic .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Morphiceptin have been studied extensively . The replacement of specific α-amino acids in α-peptides by β-amino acids usually results in α/β-peptides more resistant to protease and peptidase degradation .Physical And Chemical Properties Analysis

Morphiceptin has a molecular weight of 521.6 g/mol . It is soluble in water and methanol, yielding a clear, colorless solution in both instances .Scientific Research Applications

Chemical Properties and Synthesis

Morphiceptin hydrochloride is a compound with the empirical formula C28H35N5O5 . It is also known by the synonym β-Casomorphin 1-4 amide, Tyr-Pro-Phe-Pro-NH2 . The synthesis of Morphiceptin hydrochloride involves the replacement of the central proline residue of this natural analgesic drug with a subunit of (1S,2R,3S,4S,5R)-2-amino-3,4,5-trihydroxycyclopentane-1-carboxylic acid .

Opioid Receptor Agonist

Morphiceptin hydrochloride acts as an agonist for μ opioid receptors . This means it can bind to these receptors and activate them, which can have various effects on the body, such as pain relief.

Analgesic Activity

Morphiceptin hydrochloride has been found to produce potent analgesia in tail-withdrawal tests . This suggests that it could potentially be used as a pain reliever in medical treatments.

Gastrointestinal Motility Regulation

Research has shown that Morphiceptin hydrochloride can significantly decrease gastric emptying and intestinal transit . This means it could potentially be used to treat conditions related to gastrointestinal motility.

Bioactivity

Morphiceptin hydrochloride has higher bioactivity for pain relief than for gastrointestinal regulation . This suggests that it could be more effective as a pain reliever than as a treatment for gastrointestinal conditions.

Opioid Receptor Specificity

Studies have shown that the motility disorders induced by Morphiceptin hydrochloride are sensitive to δ-opioid receptor (DOR) blockade but not to μ-opioid receptor (MOR) blockade . This indicates that Morphiceptin hydrochloride may have a specific affinity for certain subtypes of opioid receptors.

Mechanism of Action

Target of Action

Morphiceptin hydrochloride is a tetrapeptide (Tyr-Pro-Phe-Pro-NH2) that acts as a selective μ-opioid receptor agonist . It has over 1,000 times selectivity for μ- over δ-opioid receptors . The μ-opioid receptors are primarily responsible for the analgesic effects of opioids.

Mode of Action

Morphiceptin hydrochloride interacts with its target, the μ-opioid receptors, by binding to them . This binding triggers a series of biochemical reactions that result in the analgesic effects of the compound . The compound’s interaction with its targets can be reversed by naloxone, indicating that its analgesic effect is mediated by the μ-opioid receptor .

Biochemical Pathways

The primary biochemical pathway affected by Morphiceptin hydrochloride is the opioid signaling pathway. By acting as an agonist at the μ-opioid receptors, Morphiceptin hydrochloride can modulate the perception of pain in the nervous system . The downstream effects of this interaction include analgesia and a decrease in the perception of pain .

Pharmacokinetics

It is known that the compound is soluble in water and methanol , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The primary result of Morphiceptin hydrochloride’s action is analgesia, or a decrease in the perception of pain . This is achieved through its interaction with the μ-opioid receptors in the nervous system . Additionally, Morphiceptin hydrochloride has been shown to diminish slow and fast GABA-induced inward currents in Lymnaea stagnalis L. neurons .

Action Environment

The action, efficacy, and stability of Morphiceptin hydrochloride can be influenced by various environmental factors. For example, the pH of the environment could potentially affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances, such as naloxone, can influence the compound’s action by reversing its effects

Future Directions

properties

IUPAC Name |

1-[2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[1-(2-carbamoylpyrrolidin-1-yl)-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35N5O5.ClH/c29-21(16-19-10-12-20(34)13-11-19)27(37)33-15-5-9-24(33)26(36)31-22(17-18-6-2-1-3-7-18)28(38)32-14-4-8-23(32)25(30)35;/h1-3,6-7,10-13,21-24,34H,4-5,8-9,14-17,29H2,(H2,30,35)(H,31,36);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARSDMYCQCLQDBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36ClN5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585219 | |

| Record name | Tyrosylprolylphenylalanylprolinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

558.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Morphiceptin hydrochloride | |

CAS RN |

87777-29-5 | |

| Record name | Tyrosylprolylphenylalanylprolinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-bromophenyl)methylideneamino]-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B197960.png)